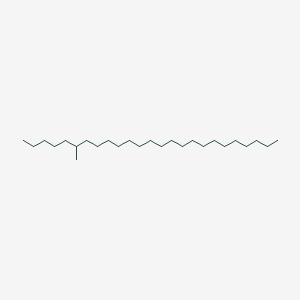

6-Methylpentacosane

Description

6-Methylpentacosane (CAS 72-182-0) is a branched alkane with the molecular formula C₂₆H₅₄, derived from pentacosane (C₂₅H₅₂) by the addition of a methyl group at the sixth carbon of the backbone. Its structure imparts distinct physicochemical properties compared to linear alkanes and other branched isomers, influencing its applications in industrial and research contexts.

Properties

CAS No. |

126067-23-0 |

|---|---|

Molecular Formula |

C26H54 |

Molecular Weight |

366.7 g/mol |

IUPAC Name |

6-methylpentacosane |

InChI |

InChI=1S/C26H54/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-25-26(3)24-22-7-5-2/h26H,4-25H2,1-3H3 |

InChI Key |

FMMBDNABZOSBTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(C)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpentacosane typically involves the alkylation of pentacosane. One common method is the Friedel-Crafts alkylation, where pentacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete methylation of the pentacosane .

Industrial Production Methods: Industrial production of 6-Methylpentacosane may involve the catalytic hydrogenation of unsaturated precursors or the direct alkylation of long-chain alkanes. The process is optimized to achieve high yields and purity, often employing advanced separation techniques such as distillation and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Methylpentacosane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Although already a saturated hydrocarbon, further reduction can lead to the formation of smaller alkanes.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).

Substitution: Halogenation typically uses chlorine (Cl2) or bromine (Br2) under UV light or elevated temperatures.

Major Products Formed:

Oxidation: Alcohols, aldehydes, carboxylic acids.

Reduction: Smaller alkanes.

Substitution: Halogenated alkanes.

Scientific Research Applications

6-Methylpentacosane has diverse applications in scientific research:

Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.

Medicine: Investigated for its potential role in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes.

Mechanism of Action

The mechanism of action of 6-Methylpentacosane in biological systems involves its interaction with the lipid layers of cell membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Structural Isomers

Branched alkanes with the same molecular formula (C₂₆H₅₄) but differing in methyl group positions include:

- 2-Methylpentacosane (CAS 629-87-8): Methyl branching at the second carbon.

- 4,10-Dimethyltetracosane (CAS 75-731-7): Two methyl groups on a shorter 24-carbon chain.

Key Differences :

- Melting Points : Branching disrupts molecular packing, lowering melting points. For example, linear pentacosane (CAS 629-99-2) has a melting point of ~54°C, while 6-methylpentacosane is expected to melt at a lower temperature .

- Volatility : Branched alkanes generally exhibit higher vapor pressures than linear counterparts. Pentacosane’s vapor pressure is 21.77 kPa at 639.59 K ; 6-methylpentacosane likely has slightly higher volatility due to reduced intermolecular forces.

Chain-Length Analogs

- Pentacosane (C₂₅H₅₂) : The linear parent compound (CAS 629-99-2) serves as a baseline for comparing branching effects. It is solid at room temperature and insoluble in polar solvents .

- 6-Methylpentadecane (C₁₆H₃₄) : A shorter-chain analog (CAS 10105-38-1) with a methyl branch at the sixth carbon. Shorter chains have significantly lower boiling points and higher solubility in organic solvents compared to C₂₆ analogs .

Other Branched Alkanes

- 2,2-Dimethyltetracosane (CAS 72-179-4): A dimethyl-branched C₂₆ alkane. Increased branching further reduces melting points and enhances fluidity, making such compounds useful in lubricants .

Data Table: Comparative Properties of Selected Alkanes

Research Findings and Trends

Branching and Physical State : Branched alkanes like 6-methylpentacosane are more likely to remain liquid at lower temperatures than linear alkanes, making them suitable for low-temperature lubricants or surfactants .

Solubility: Increased branching enhances solubility in nonpolar solvents due to reduced crystallinity.

Synthetic Challenges : Branched alkanes require precise catalytic methods for selective methylation, as seen in industrial synthesis of similar compounds .

Notes on Data Limitations

- Experimental data for 6-methylpentacosane are scarce; properties are inferred from structural analogs and alkane trends.

- Further studies are needed to quantify thermodynamic parameters (e.g., enthalpy of vaporization) and biodegradability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.